N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide
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Overview
Description
N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a dimethylsulfamoyl group, a fluorinated pyridine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the fluorine atom, and attachment of the dimethylsulfamoyl and carboxamide groups. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Fluorination: Introduction of the fluorine atom can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of Dimethylsulfamoyl Group: This step may involve the reaction of the intermediate compound with dimethylsulfamoyl chloride under basic conditions.
Formation of Carboxamide Group: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide
- N-[3-(Dimethylsulfamoyl)phenyl]-4-fluoro-5-methylpyridine-3-carboxamide
Uniqueness
N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated pyridine ring and dimethylsulfamoyl group make it particularly interesting for research in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[3-(dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-10-7-11(9-17-14(10)16)15(20)18-12-5-4-6-13(8-12)23(21,22)19(2)3/h4-9H,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGSNIMOQIZFFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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